Cas no 1189171-67-2 (N-[(4-aminophenyl)methyl]oxan-4-amine)

N-[(4-aminophenyl)methyl]oxan-4-amine is a synthetic organic compound featuring both an aromatic amine and a tetrahydropyran (oxane) moiety. Its structure, combining a primary amine group with a heterocyclic ether, makes it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound's stability and reactivity allow for selective functionalization, enabling applications in the development of bioactive molecules. Its amine group facilitates coupling reactions, while the oxane ring contributes to conformational rigidity, potentially enhancing binding affinity in target interactions. This compound is particularly valuable in medicinal chemistry for constructing scaffolds with improved pharmacokinetic properties. Proper handling under inert conditions is recommended due to the amine's sensitivity to oxidation.
N-[(4-aminophenyl)methyl]oxan-4-amine structure
1189171-67-2 structure
Product Name:N-[(4-aminophenyl)methyl]oxan-4-amine
CAS No:1189171-67-2
MF:C12H18N2O
MW:206.284122943878
CID:6132924
PubChem ID:115212399
Update Time:2025-08-03

N-[(4-aminophenyl)methyl]oxan-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-[(4-aminophenyl)methyl]oxan-4-amine
    • 2H-Pyran-4-amine, N-[(4-aminophenyl)methyl]tetrahydro-
    • 1189171-67-2
    • SCHEMBL17571835
    • EN300-4414402
    • Inchi: 1S/C12H18N2O/c13-11-3-1-10(2-4-11)9-14-12-5-7-15-8-6-12/h1-4,12,14H,5-9,13H2
    • InChI Key: QWEHMFGXIYYLBI-UHFFFAOYSA-N
    • SMILES: C1OCCC(NCC2=CC=C(N)C=C2)C1

Computed Properties

  • Exact Mass: 206.141913202g/mol
  • Monoisotopic Mass: 206.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 47.3Ų

Experimental Properties

  • Density: 1.09±0.1 g/cm3(Predicted)
  • Boiling Point: 366.7±37.0 °C(Predicted)
  • pka: 9.53±0.20(Predicted)

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Additional information on N-[(4-aminophenyl)methyl]oxan-4-amine

Recent Advances in the Study of N-[(4-aminophenyl)methyl]oxan-4-amine (CAS: 1189171-67-2) in Chemical Biology and Pharmaceutical Research

N-[(4-aminophenyl)methyl]oxan-4-amine (CAS: 1189171-67-2) is a compound of growing interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile scaffold for drug discovery, particularly in the development of novel therapeutic agents targeting various diseases. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in medicine.

The compound, characterized by its unique chemical structure combining an aromatic amine with an oxane ring, has been investigated for its ability to interact with biological targets. Recent synthetic approaches have optimized the yield and purity of N-[(4-aminophenyl)methyl]oxan-4-amine, making it more accessible for further pharmacological studies. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to ensure the compound's structural integrity and purity.

In vitro studies have demonstrated that N-[(4-aminophenyl)methyl]oxan-4-amine exhibits promising activity against several disease-relevant targets. For instance, it has shown inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data indicate that the compound may modulate key signaling pathways implicated in cancer progression, warranting further investigation into its anticancer properties.

Recent research has also explored the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for understanding how N-[(4-aminophenyl)methyl]oxan-4-amine behaves in biological systems and for guiding the design of future drug formulations. Early results suggest that the compound has favorable bioavailability and metabolic stability, which are essential attributes for a potential drug candidate.

Looking ahead, researchers are focusing on the structural optimization of N-[(4-aminophenyl)methyl]oxan-4-amine to enhance its therapeutic efficacy and reduce potential side effects. Computational modeling and structure-activity relationship (SAR) studies are being employed to identify key modifications that could improve its binding affinity and selectivity for target proteins. These efforts are expected to pave the way for the development of next-generation therapeutics based on this promising scaffold.

In conclusion, N-[(4-aminophenyl)methyl]oxan-4-amine (CAS: 1189171-67-2) represents a valuable compound in the toolkit of medicinal chemists and pharmacologists. Its unique chemical properties and demonstrated biological activities make it a compelling subject for ongoing and future research. As studies continue to unravel its full potential, this compound may emerge as a cornerstone in the development of innovative treatments for a range of diseases.

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